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2'-Phospho-5'-adenylyl sulfate - 62230-89-1

2'-Phospho-5'-adenylyl sulfate

Catalog Number: EVT-3564417
CAS Number: 62230-89-1
Molecular Formula: C10H15N5O13P2S
Molecular Weight: 507.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2'-phospho-5'-adenylyl sulfate is an adenosine bisphosphate having monophosphate groups at the 2'- and 5'-positions and a sulfo group attached to the phosphate at position 5'. It derives from an adenosine 2',5'-bisphosphate and a 5'-adenylyl sulfate.
Overview

2'-Phospho-5'-adenylyl sulfate, also known as adenosine 5'-phosphosulfate, is a significant biochemical compound involved in sulfur metabolism. This compound plays a crucial role in the pathway of sulfate activation, which is essential for the synthesis of various sulfur-containing biomolecules. It serves as an intermediate in the conversion of inorganic sulfate to biologically active forms, particularly in plants and some microorganisms.

Source

Adenosine 5'-phosphosulfate is formed from the action of ATP sulfurylase on sulfate ions after their uptake. It is synthesized in various organisms, including plants and bacteria, where it is utilized in the biosynthesis of cysteine and other sulfur-containing compounds. The compound is also produced as part of the sulfur assimilation pathway, which is vital for cellular functions and metabolism.

Classification

2'-Phospho-5'-adenylyl sulfate is classified as a nucleotide derivative. It contains a ribose sugar, adenine base, and a phosphosulfate group. In terms of its biochemical classification, it acts as a sulfate donor in sulfation reactions mediated by sulfotransferases.

Synthesis Analysis

Methods

The synthesis of adenosine 5'-phosphosulfate typically involves enzymatic reactions catalyzed by specific enzymes. The primary method includes:

  1. Enzymatic Reaction:
    • ATP Sulfurylase: This enzyme catalyzes the reaction between ATP and sulfate ions to produce adenosine 5'-phosphosulfate and pyrophosphate.
    • Adenosine 5'-Phosphosulfate Kinase: This enzyme can further phosphorylate adenosine 5'-phosphosulfate to form 3'-phosphoadenylyl sulfate, which serves as an activated sulfate donor.

Technical Details

The enzymatic reactions are typically performed under controlled conditions involving specific pH and temperature settings to optimize enzyme activity. The use of high-performance liquid chromatography (HPLC) can be employed to purify adenosine 5'-phosphosulfate from reaction mixtures.

Molecular Structure Analysis

Structure

The molecular formula for adenosine 5'-phosphosulfate is C10H14N5O10PSC_{10}H_{14}N_{5}O_{10}PS. The structure consists of:

  • Adenine Base: A purine ring structure.
  • Ribose Sugar: A five-carbon sugar molecule.
  • Phosphate Group: Attached to the ribose at the 5' position.
  • Sulfate Group: Attached to the phosphate group.

Data

  • Molecular Weight: Approximately 427.284 g/mol.
  • CAS Number: 485-84-7.
  • IUPAC Name: [({[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy]sulfonic acid.
Chemical Reactions Analysis

Reactions

Adenosine 5'-phosphosulfate participates in several key biochemical reactions:

  1. Reduction to Sulfite:
    • Catalyzed by adenosine 5'-phosphosulfate reductase, this reaction converts adenosine 5'-phosphosulfate into sulfite using glutathione as an electron donor.
  2. Conversion to Cysteine:
    • In plants, sulfite can be further reduced to sulfide and subsequently incorporated into cysteine through a series of enzymatic reactions.

Technical Details

The kinetics of these reactions can be analyzed using Lineweaver-Burk plots to determine Michaelis-Menten parameters such as maximum reaction rate (V_max) and Michaelis constant (K_m).

Mechanism of Action

Process

The mechanism of action for adenosine 5'-phosphosulfate primarily involves its role as a sulfate donor in sulfation reactions:

  1. In the presence of sulfotransferases, adenosine 5'-phosphosulfate donates its sulfate group to various substrates, facilitating the formation of sulfated compounds.
  2. This process is crucial for the biosynthesis of glycosaminoglycans and other important biomolecules that require sulfate modifications for their biological activity.

Data

Research indicates that enzymes such as bifunctional adenosine 5'-phosphosulfate kinase play significant roles in regulating this pathway by controlling the levels of activated sulfate available for biosynthetic processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in water and slightly soluble in organic solvents.

Chemical Properties

  • Stability: Stable under neutral pH but can hydrolyze under extreme conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of the phosphonate group, making it an effective substrate for sulfotransferases.
Applications

Scientific Uses

Adenosine 5'-phosphosulfate has several important applications in scientific research:

  1. Biochemical Research: Used as a substrate in studies involving sulfation processes and enzyme kinetics.
  2. Plant Physiology: Investigated for its role in sulfur metabolism and its impact on plant growth and development.
  3. Pharmaceutical Research: Explored for potential therapeutic applications related to sulfur-containing compounds and their metabolic pathways.
Biosynthesis and Enzymatic Pathways

Enzymatic Synthesis in Microbial Systems

2'-Phospho-5'-adenylyl sulfate (PAPS) serves as the universal sulfonate donor in biological systems and is synthesized via a conserved two-step pathway across all domains of life. The initial step involves ATP sulfurylase (ATPS) catalyzing the adenylation of inorganic sulfate to form adenosine 5'-phosphosulfate (APS), coupled with pyrophosphate release:

MgATP + SO₄²⁻ → MgPPi + APS  

The subsequent phosphorylation step is mediated by APS kinase (APSK), which transfers the γ-phosphate from ATP to the 3'-hydroxyl of APS:

MgATP + APS → MgADP + PAPS  

Microbial systems exhibit significant kinetic adaptations reflecting their ecological niches. Chemolithotrophic bacteria like Thiobacillus denitrificans possess a dedicated ATP sulfurylase (Tbd_0874) optimized for sulfur oxidation, characterized by a high Km for sulfate (>5 mM) that prevents wasteful sulfate activation in sulfate-rich environments [5]. Conversely, assimilatory microorganisms maintain high-affinity ATPS enzymes (Km < 1 mM) to maximize sulfate capture under nutrient limitation [5]. Archaeal APS kinases, such as those from Archaeoglobus fulgidus, exhibit exceptional thermostability, functioning optimally at 83°C due to enhanced substrate-binding residues (Asn60, Glu158) that form additional hydrogen bonds with APS [2].

Table 1: Kinetic Properties of Microbial PAPS Synthesis Enzymes

OrganismEnzymeSubstrateKm (μM)kcat (s⁻¹)Adaptation
T. denitrificansATP sulfurylaseSO₄²⁻>500012.5Sulfur oxidation pathway
A. fulgidusAPS kinaseAPS859.3Hyperthermophilic stability
S. cerevisiaeATP sulfurylaseATP1205.8High-affinity assimilation

Structural Biology of ATP Sulfurylase and APS Kinase

The enzymatic machinery for PAPS synthesis exhibits conserved structural motifs despite divergent quaternary architectures. ATP sulfurylase from Saccharomyces cerevisiae forms a D3-symmetric hexamer (each subunit ∼58 kDa), with each monomer comprising four domains (I-IV). Nucleotide binding induces a rigid-body displacement of domains III and IV (∼15 Å), positioning the HxxH motif (residues 190VxAFQxRNP) to coordinate sulfate adenylation [3]. The APS-binding site is defined by a conserved GRD-loop (residues 288VGRDHAG), which anchors the phosphosulfate moiety through hydrogen bonding [3].

APS kinases adopt distinct oligomeric states: Human APSK2 functions as a monomer with a redox-switching mechanism involving disulfide bond formation between Cys86 and Cys119 that regulates kinase activity under oxidative stress [1]. In contrast, the APS kinase from Thiobacillus denitrificans (Tbd_0210 C-terminal domain) assembles into a hexameric ring—a unique architecture among known APS kinases. This hexamerization is stabilized by the N-terminal ATP sulfurylase-like domain, which lacks catalytic activity due to mutations in the HxxH motif but serves as a structural scaffold [7]. Archaeal APS kinases (A. fulgidus) feature a catalytic Asp39 residue that positions the γ-phosphate of ATP proximal to the 3'-OH of APS, with conformational changes upon APS binding facilitating phosphoryl transfer [2].

Table 2: Structural Features of PAPS Synthesis Enzymes

EnzymeOrganismOligomeric StateCatalytic MotifsUnique Features
ATP sulfurylaseS. cerevisiaeHexamerHxxH, GRD-loopDomain III/IV displacement upon ATP binding
APS kinaseH. sapiensMonomerCys86-Cys119 redox switchRedox regulation via disulfide bond
APS kinaseT. denitrificansHexamerConserved kinase coreInactive N-terminal sulfurylase domain
APS kinaseA. fulgidusDimerCatalytic Asp39Thermostable substrate binding

Genetic Regulation of Sulfate Activation Pathways

Genetic control of PAPS synthesis diverges sharply between prokaryotes and eukaryotes. In bacteria like Escherichia coli, ATPS (cysD/cysN) and APS kinase (cysC) are encoded within the cys regulon, governed by the master repressor CysB. Sulfate starvation triggers CysB derepression, increasing transcription >50-fold [5]. Chemolithotrophs like T. denitrificans employ an alternative strategy: While harboring a bifunctional Tbd_0210 gene (encoding APS kinase), its ATP sulfurylase activity is encoded by a separate gene (Tbd_0874), suggesting operon decoupling to accommodate sulfur oxidation versus assimilation pathways [7].

Eukaryotes exhibit tissue-specific isoform expression. Humans possess two bifunctional PAPS synthases: PAPSS1 (ubiquitous) and PAPSS2 (dominant in cartilage, liver, and adrenal glands). The PAPSS2 gene (10q23.2-q23.31) undergoes alternative splicing to yield isoforms with distinct kinetic properties [10]. Transcriptional regulation involves hormone-responsive elements; glucocorticoids induce PAPSS2 expression in hepatocytes via promoter-binding sites, while SOX9 transactivates PAPSS2 in chondrocytes to support sulfated proteoglycan synthesis [10]. Mutations in PAPSS2 cause spondyloepimetaphyseal dysplasia due to undersulfation of cartilage matrix components, underscoring its non-redundant role in skeletal development [10].

Properties

CAS Number

62230-89-1

Product Name

2'-Phospho-5'-adenylyl sulfate

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl sulfo hydrogen phosphate

Molecular Formula

C10H15N5O13P2S

Molecular Weight

507.27 g/mol

InChI

InChI=1S/C10H15N5O13P2S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(27-29(17,18)19)6(16)4(26-10)1-25-30(20,21)28-31(22,23)24/h2-4,6-7,10,16H,1H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)(H,22,23,24)/t4-,6-,7-,10-/m1/s1

InChI Key

SGNZKKOMSOPYFR-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)OP(=O)(O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OS(=O)(=O)O)O)OP(=O)(O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OS(=O)(=O)O)O)OP(=O)(O)O)N

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